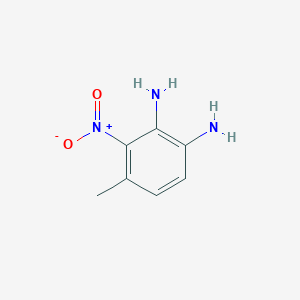

4-Methyl-3-nitrobenzene-1,2-diamine

Description

Significance of Aromatic Diamines as Versatile Building Blocks and Ligands

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic compounds. Their utility stems from the presence of two nucleophilic amino groups, which can readily participate in a variety of chemical transformations. This dual reactivity allows for the construction of heterocyclic systems, polymers, and other complex molecules. For instance, they are key precursors in the synthesis of benzimidazoles, a class of compounds with diverse biological activities, including antimicrobial and anticancer properties. nih.govnih.govrsc.org

Furthermore, the ability of the two adjacent amino groups to chelate with metal ions makes aromatic diamines valuable ligands in coordination chemistry. The resulting metal complexes have applications in catalysis and materials science.

Overview of 4-Methyl-3-nitrobenzene-1,2-diamine within the Context of Nitro-Substituted Aromatic Diamines

This compound belongs to the family of nitro-substituted aromatic diamines. The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring and the reactivity of the amino groups. This electronic effect can be exploited in various synthetic strategies. The nitro group can also be chemically transformed, most notably through reduction to an amino group, further expanding the synthetic possibilities. nist.gov

The specific substitution pattern of this compound, with a methyl group and a nitro group in addition to the two amino functions, provides a unique platform for the synthesis of highly functionalized target molecules.

Research Landscape and Emerging Trends for the Target Compound and Related Structures

Research involving nitro-substituted aromatic diamines is driven by their potential in medicinal chemistry and materials science. A significant trend is the development of novel therapeutic agents, where the nitroaromatic moiety can contribute to the biological activity of the final compound. For example, nitro-containing compounds have been investigated for their antimicrobial and antitumor activities. rsc.org The nitro group can enhance the biological efficacy of a molecule or act as a handle for further functionalization.

Another area of interest is the use of these compounds in the synthesis of advanced materials. The reactivity of the amino groups allows for their incorporation into polymeric structures, leading to materials with tailored thermal and electronic properties. The development of efficient and selective synthetic methods for the preparation of these building blocks is also an active area of research.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, its synthesis and reactivity can be inferred from studies on closely related compounds.

A plausible synthetic route to this compound starts from the commercially available p-toluidine (B81030). The synthesis would likely involve a nitration step to introduce the nitro group, followed by the introduction of the second amino group. A known procedure for the synthesis of the related compound, 4-methyl-3-nitroaniline, involves the nitration of p-toluidine using a mixture of nitric acid and sulfuric acid at low temperatures. nih.gov Subsequent selective reduction of a dinitro precursor or amination of a suitable precursor could yield the target diamine.

The chemical reactivity of this compound is expected to be rich and varied. The two amino groups can undergo condensation reactions with dicarbonyl compounds to form heterocyclic rings, such as benzimidazoles. The presence of the electron-withdrawing nitro group can influence the regioselectivity of these reactions.

Interactive Data Tables

Below are tables summarizing the key properties of this compound and a related precursor.

| Property | Value |

|---|---|

| CAS Number | 147021-86-1 |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| Property | Value |

|---|---|

| CAS Number | 119-32-4 |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 77.5 °C nih.gov |

| Appearance | Yellow monoclinic needles nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSMFMNGAKHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169346 | |

| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172549-15-4 | |

| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Methyl 3 Nitrobenzene 1,2 Diamine and Analogs

Precursor Synthesis and Functional Group Transformations in Aromatic Systems

The construction of the target molecule, 4-methyl-3-nitrobenzene-1,2-diamine, hinges on the precise manipulation of functional groups on the benzene (B151609) ring. This involves a sequence of reactions, primarily nitration, reduction, and alkylation, each presenting unique challenges and requiring specific conditions for optimal outcomes.

Introduction of Nitro Groups via Nitration Reactions

The introduction of a nitro group (—NO₂) onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. Typically, this is achieved by using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The conditions of the nitration, such as temperature and acid concentration, can be adjusted to control the degree and position of nitration. nih.gov

For the synthesis of precursors to this compound, the starting material often already contains a methyl or an amino group, which directs the position of the incoming nitro group. For instance, the nitration of p-toluidine (B81030) (4-methylaniline) can be a key step. In a typical procedure, p-toluidine is dissolved in concentrated sulfuric acid and cooled, after which a mixture of nitric acid and sulfuric acid is added while maintaining a low temperature (e.g., 0°C). prepchem.com This process yields 4-methyl-3-nitroaniline. prepchem.com The amino group is a strong activating group and ortho-, para-director, but under strongly acidic conditions, it is protonated to the anilinium ion, which is a meta-director. The outcome is often a mixture of isomers, which necessitates careful control of reaction conditions.

Another important precursor is 2,3-dinitrotoluene. chemicalbook.com This compound can be synthesized from precursors like 2-methyl-6-nitroaniline. chemicalbook.com The nitration of toluene (B28343) itself can lead to a mixture of nitrotoluenes, which can be further nitrated to dinitrotoluenes. nih.gov

Table 1: Representative Nitration Reactions for Precursor Synthesis

| Starting Material | Reagents | Product | Key Considerations | Reference |

|---|---|---|---|---|

| p-Toluidine | HNO₃, H₂SO₄ | 4-Methyl-3-nitroaniline | Low temperature (0°C) is crucial to control the reaction. | prepchem.com |

| Benzene | HNO₃, H₂SO₄ | Nitrobenzene (B124822) | First step in a multi-stage synthesis of anilines. | nih.gov |

| Phenol | HNO₃, H₂SO₄ | Nitrophenols | Conditions can be modified to direct nitration to ortho, meta, or para positions. | nih.gov |

Selective Reduction of Nitro Groups to Ortho-Diamine Functionalities

A critical step in the synthesis of this compound is the selective reduction of one of two nitro groups, or the reduction of a nitro group in the presence of other functional groups, to an amino group (—NH₂). The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline (B41778) derivative. youtube.com

The challenge lies in achieving selectivity, especially in polynitro compounds. The choice of reducing agent and reaction conditions is paramount. For example, the partial reduction of 2,4-dinitroaniline (B165453) to 1,2-diamino-4-nitrobenzene can be accomplished using sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) in an alcohol solution. orgsyn.org The reaction with hydrogen sulfide is typically conducted at a controlled temperature of 45-55°C. orgsyn.org

Another common method for selective reduction is the Zinin reduction, which often employs sodium sulfide or polysulfides. stackexchange.com The regioselectivity of this reduction is influenced by several factors:

Steric Hindrance : The least sterically hindered nitro group is often preferentially reduced. stackexchange.com For instance, in 2,4-dinitrotoluene, the nitro group at position 4 is selectively reduced. stackexchange.com

Electronic Effects : A nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com

A two-step synthesis of 2,6-diamino-4-nitrotoluene (B1213746) from 2,4,6-trinitrotoluene (B92697) (TNT) utilizes iron powder in acetic acid for sequential selective reductions. tandfonline.com Catalytic hydrogenation is also a powerful method, where the choice of catalyst can dictate the outcome. For example, Au/Al₂O₃ has been shown to selectively reduce one nitro group in 1,3-dinitrobenzene. researchgate.net

Table 2: Reagents for Selective Reduction of Nitro Compounds

| Reagent | Substrate Example | Product Example | Selectivity Notes | Reference |

|---|---|---|---|---|

| H₂S / NH₃ | 2,4-Dinitroaniline | 1,2-Diamino-4-nitrobenzene | Partial reduction of one nitro group. | orgsyn.org |

| Na₂S | m-Dinitrobenzene | 3-Nitroaniline | A classic method for selective reduction (Zinin reduction). | stackexchange.com |

| Fe / Acetic Acid | 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrotoluene | Stepwise reduction is possible. | tandfonline.com |

| Au/Al₂O₃ / H₂ | 1,3-Dinitrobenzene | m-Nitroaniline | Catalyst choice is key for selectivity in hydrogenation. | researchgate.net |

Alkylation Strategies for Methyl Group Introduction on the Aromatic Ring

Introducing a methyl group onto the aromatic ring is typically accomplished via Friedel-Crafts alkylation. However, this reaction is generally ineffective on strongly deactivated rings. stackexchange.comechemi.com Aromatic compounds substituted with a nitro group are highly deactivated towards electrophilic substitution. quora.com Consequently, attempting to perform a Friedel-Crafts alkylation on nitrobenzene results in very poor yields, to the extent that nitrobenzene is sometimes used as a solvent for these reactions. stackexchange.comechemi.com

Therefore, a more viable synthetic strategy involves introducing the methyl group before the nitration step. This means starting with a methylated aromatic compound, such as toluene. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Subsequent nitration of toluene can then be controlled to produce the desired nitrotoluene isomers, which can be further functionalized.

An alternative approach would be to start with a molecule that already contains the methyl group and other functionalities that can be converted to the desired amino groups. For example, synthesis can begin with compounds like p-toluidine, as mentioned previously. prepchem.com

Multi-Step Synthetic Pathways and Reaction Optimization

The synthesis of this compound is inherently a multi-step process. The efficiency of this process can be significantly influenced by the chosen synthetic pathway—either linear or convergent—and by the optimization of reaction conditions, particularly through the use of catalysts.

Convergent and Linear Synthesis Approaches

Synthetic strategies can be broadly categorized as linear or convergent. chemistnotes.com

A short, two-step synthesis of 2,6-diamino-4-nitrotoluene from TNT is an example of an efficient linear route. tandfonline.com The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of starting materials. fiveable.me

Evaluation of Catalytic Systems for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in optimizing the synthesis of substituted anilines from nitroaromatic compounds. The catalytic reduction of nitroaromatics is a widely studied area, with significant efforts focused on improving reaction rates, selectivity, and yields. rsc.org

A variety of catalytic systems have been developed:

Noble Metal Catalysts : Catalysts based on palladium, platinum, and ruthenium are highly effective for the hydrogenation of nitro groups. google.com For instance, a palladium-ruthenium supported catalyst has been used for the hydrogenation of m-dinitrobenzene to m-phenylenediamine. google.com

Non-Noble Metal Catalysts : Iron and cobalt catalysts, often on supports like alumina (B75360) or silica (B1680970), are also used for the reduction of dinitro and polynitro aromatic compounds. google.com These are often more cost-effective alternatives to noble metals.

Bimetallic and Modified Catalysts : The combination of two different metals or the addition of promoters can significantly enhance catalytic performance. For example, Ru-SnOx/Al₂O₃ catalysts have shown high activity and selectivity (over 97%) for the partial reduction of m-dinitrobenzene to m-nitroaniline. researchgate.net The presence of SnOx modifies the electronic properties of Ruthenium, which is beneficial for the absorption of the nitro group and enhances the reaction rate and selectivity. researchgate.net

The mechanism of catalytic reduction typically involves the adsorption of both the nitroaromatic compound and the reducing agent (like H₂ or hydrazine) onto the catalyst surface, facilitating electron and hydrogen transfer. rsc.orgmdpi.com The surface properties of the catalyst are therefore critical in determining the reaction's efficiency and selectivity. rsc.org

Process Optimization for Scalable Synthesis in Academic Settings

While large-scale industrial production has its own set of optimization parameters, scalable synthesis in an academic or research laboratory setting focuses on achieving high yield, purity, and reproducibility with limited resources. The synthesis of this compound is not commonly detailed, but its synthesis can be inferred from procedures for analogous compounds. A plausible route involves the controlled nitration of a suitable precursor, such as a protected form of 4-methylbenzene-1,2-diamine, followed by selective reduction or deprotection steps.

Optimization of such a process would involve a systematic study of several key reaction parameters. For the critical nitration step, these parameters significantly influence yield and isomer distribution.

Key Optimization Parameters for Nitration:

Temperature: Nitration is a highly exothermic reaction. rug.nl Controlling the temperature is crucial to prevent runaway reactions and the formation of undesirable byproducts. Lower temperatures generally favor higher selectivity. For instance, in related nitration processes, temperatures are often maintained below 10°C.

Reaction Time: The duration of the reaction must be sufficient for the completion of the primary reaction but short enough to minimize the formation of di-nitrated or oxidized products. Continuous monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. google.com

Molar Ratios of Reagents: The ratio of the nitrating agent (e.g., nitric acid) to the substrate and the catalyst (e.g., sulfuric acid) is a critical factor. rug.nl An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in low conversion. The concentration of the sulfuric acid catalyst affects the rate of formation of the nitronium ion (NO₂⁺), the active electrophile.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. In many cases, the reaction is carried out using the acid mixture as the solvent, but in other scenarios, inert solvents like dichloromethane (B109758) may be used. researchgate.net

A subsequent step, such as the reduction of a dinitro compound to a nitro-amine, also requires optimization. The choice of reducing agent (e.g., sodium sulfide, tin(II) chloride, or catalytic hydrogenation with H₂/Pd) and the reaction conditions (temperature, pressure, solvent) must be fine-tuned for selective reduction. nih.govmasterorganicchemistry.com

The table below outlines a hypothetical optimization study for the nitration of a protected 4-methylbenzene-1,2-diamine precursor in an academic setting.

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Rationale |

| Temperature | 0°C to 25°C | 0-5°C | Minimizes side reactions and improves regioselectivity. |

| Reaction Time | 30 min to 4 hours | 2 hours | Balances conversion rate with the prevention of by-product formation. |

| Molar Ratio (HNO₃/Substrate) | 1.0:1 to 1.5:1 | 1.1:1 | Ensures high conversion while minimizing di-nitration. rug.nl |

| Catalyst (H₂SO₄) Conc. | 90% to 98% | 98% | Maximizes the generation of the nitronium ion electrophile. |

This table is based on general principles of aromatic nitration optimization.

Stereochemical Control and Regioselectivity in Synthesis

For non-chiral molecules like this compound, the focus of stereochemical control shifts to regioselectivity—ensuring that substituents are added to the correct positions on the aromatic ring. The final arrangement of the amino, nitro, and methyl groups is dictated by the directing effects of the substituents present during the electrophilic aromatic substitution reactions.

Directing Effects of Substituents on Aromatic Substitution Reactions

The introduction of a nitro group onto the aromatic ring is an electrophilic aromatic substitution reaction. The position the incoming nitro group takes is directed by the substituents already present on the ring. These substituents can be classified as either activating or deactivating, and as ortho-, para- or meta-directing. minia.edu.eg

In the synthesis of this compound, the key challenge is to introduce the nitro group at the C-3 position. Let's consider the directing effects of the substituents involved:

Amino Group (-NH₂): This is a strongly activating group, meaning it makes the benzene ring much more reactive towards electrophilic substitution than benzene itself. It is an ortho, para-director because it donates electron density to the ring through resonance, stabilizing the intermediates formed during ortho and para attack. scispace.com

Methyl Group (-CH₃): This is a weakly activating group that is also an ortho, para-director. It donates electron density through an inductive effect. minia.edu.eg

Nitro Group (-NO₂): This is a strongly deactivating group, making the ring much less reactive. It is a meta-director because it strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the most favorable for electrophilic attack. rsc.orgquora.com

If one were to nitrate (B79036) 4-methylbenzene-1,2-diamine directly, the powerful activating and ortho, para-directing effects of the two amino groups would lead to a mixture of products and potential oxidation of the ring. A more controlled approach involves the nitration of a precursor where the directing effects can be harnessed more precisely. For example, by protecting the amino groups as amides, their activating effect is moderated, though they remain ortho, para-directing. masterorganicchemistry.com The interplay of these directing effects determines the final isomer distribution.

The following table summarizes the directing effects of the relevant functional groups.

| Functional Group | Type | Ring Effect | Directing Influence |

| -NH₂ (Amino) | Activating | Strongly Activating | Ortho, Para minia.edu.egscispace.com |

| -CH₃ (Methyl) | Activating | Weakly Activating | Ortho, Para minia.edu.eg |

| -NO₂ (Nitro) | Deactivating | Strongly Deactivating | Meta minia.edu.egrsc.orgquora.com |

| -NHCOR (Amide) | Activating | Moderately Activating | Ortho, Para masterorganicchemistry.com |

Control of Isomer Formation and Separation Techniques

Given the directing effects of the substituents, the synthesis of this compound will likely produce isomeric impurities. For example, nitration of a protected 4-methyl-1,2-diamine might yield the desired 3-nitro isomer along with the 5-nitro and 6-nitro isomers. Therefore, methods to control the formation of these isomers and techniques to separate them are critical.

Control of Isomer Formation:

Use of Protecting Groups: As mentioned, converting the highly activating amino groups to amides can temper their reactivity and improve selectivity. masterorganicchemistry.com

Reaction Conditions: Adjusting the temperature, solvent, and the nature of the nitrating agent can influence the ratio of isomers formed.

Blocking Groups: In some synthetic strategies, a removable blocking group can be placed at a reactive site to prevent substitution there, and then removed after the desired reaction has been carried out elsewhere on the ring.

Separation Techniques: When a mixture of isomers is unavoidably formed, they must be separated to obtain the pure target compound. The different physical and chemical properties of the isomers allow for their separation using various laboratory techniques.

Fractional Crystallization: Isomers often have different solubilities in a given solvent. By carefully selecting a solvent and controlling the temperature, it is often possible to crystallize one isomer out of the solution while the others remain dissolved. google.com

Chromatography: Column chromatography is a powerful technique for separating isomers with different polarities. The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is crucial for effective separation. High-Performance Liquid Chromatography (HPLC) can be used for both analytical quantification and preparative separation of isomers. rug.nl

Acid-Base Extraction: The presence of basic amino groups and the influence of the electron-withdrawing nitro group can cause slight differences in the basicity (pKb) of isomeric nitroanilines. These differences can be exploited in acid-base extraction procedures to separate the isomers. google.com

Selective Reduction: In some cases, one nitro-isomer may be more susceptible to reduction than another due to steric or electronic factors. A partial reduction could convert one isomer to an amine, which could then be easily separated from the remaining nitro-isomers due to its very different chemical properties. google.com

The table below summarizes common techniques for separating nitroaromatic isomers.

| Separation Technique | Principle | Applicability to Nitro-diamine Isomers |

| Fractional Crystallization | Differential solubility | Effective if isomers have significantly different crystal packing and solubility. google.com |

| Column Chromatography | Differential polarity and adsorption | Highly effective; polarity is influenced by the relative positions of the polar nitro and amino groups. |

| Acid-Base Extraction | Differential basicity (pKb) | Useful for separating aniline derivatives; the nitro group's position affects the amine's basicity. google.com |

| Selective Chemical Reaction | Differential reactivity | A specific isomer might react faster (e.g., reduction), allowing for its conversion and subsequent separation. google.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific, complete experimental FT-IR and Raman spectra for 4-Methyl-3-nitrobenzene-1,2-diamine are not extensively detailed in the surveyed literature, its spectral features can be reliably predicted based on its known functional groups and data from structurally similar compounds.

The FT-IR spectrum of this compound is defined by the vibrations of its constituent parts: the amino groups (primary -NH₂ and secondary -NHCH₃), the nitro group (-NO₂), the methyl group (-CH₃), and the aromatic benzene (B151609) ring.

N-H Vibrations: The primary amine (-NH₂) and secondary amine (-NHCH₃) groups are expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, the primary amine will exhibit two bands (asymmetric and symmetric stretching), while the secondary amine shows a single band. The presence of a strong intramolecular hydrogen bond between the amino group at position 2 and the adjacent nitro group at position 3 is expected to cause a shift of these N-H stretching bands to lower wavenumbers. researchgate.netnih.gov N-H bending vibrations are anticipated around 1580-1650 cm⁻¹.

Nitro Group Vibrations: The nitro group (-NO₂) is characterized by strong absorptions from asymmetric and symmetric stretching. For related nitroaromatic compounds, these are typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The deformation vibration of the nitro group is expected at lower frequencies, around 845 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group (-CH₃) will appear in the 2850-3000 cm⁻¹ range. researchgate.net

Aromatic Ring and C-N Vibrations: Stretching vibrations of the C=C bonds within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. C-N stretching vibrations for aromatic amines are usually found between 1250 and 1360 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | 3350-3500 | Broadened and shifted to lower frequency due to H-bonding. |

| Stretching | Secondary Amine (-NHCH₃) | 3300-3450 | Single peak, potentially overlapping with -NH₂ signals. |

| Asymmetric Stretching | Nitro (-NO₂) | ~1530 | Strong absorption. |

| Symmetric Stretching | Nitro (-NO₂) | ~1350 | Strong absorption. |

| Stretching | Aromatic C-H | 3000-3100 | Medium to weak intensity. |

| Stretching | Aliphatic C-H (in -CH₃) | 2850-3000 | |

| Bending | Amine (N-H) | 1580-1650 | |

| Stretching | Aromatic C=C | 1450-1600 | Multiple bands expected. |

| Stretching | Aromatic C-N | 1250-1360 | |

| Deformation | Nitro (-NO₂) | ~845 |

The vibrational spectrum also offers clues about the molecule's conformation. In this compound, the substituents are crowded on the aromatic ring. The planarity of the nitro group with the aromatic ring is a key conformational feature. researchgate.net The formation of an intramolecular hydrogen bond between the N-H of the C2-amino group and an oxygen atom of the C3-nitro group significantly restricts the rotational freedom of both groups. This hydrogen bonding creates a pseudo-six-membered ring, enhancing the molecule's rigidity and influencing the positions and shapes of the N-H and N=O vibrational bands.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. Comprehensive ¹H, ¹³C, and ¹⁵N NMR studies have been performed on a series of nitrobenzene-1,2-diamines, including the target compound, which was identified as compound 4 in a detailed study and named N¹-methyl-4-nitro-1,2-benzenediamine. researchgate.net

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The powerful electron-withdrawing nitro group and the electron-donating amino and methyl groups cause a wide dispersion of signals in the NMR spectra of this compound. The assignments are based on multiplicity, heteronuclear correlation experiments (HMQC, HMBC), and known substituent effects. researchgate.net The experimental data were recorded in DMSO-d₆. researchgate.net

Table 2: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Proton | Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 3 | 7.60 | s |

| H-5 | 5 | 6.78 | d |

| H-6 | 6 | 6.64 | d |

| NH₂ | 2 | 6.82 | s (broad) |

| NH | 1 | 6.27 | q (broad) |

| CH₃ | on N1 | 2.83 | d |

Data sourced from a study on nitrobenzene-1,2-diamines. researchgate.net

Table 3: ¹³C and ¹⁵N NMR Chemical Shift Assignments for this compound

| Nucleus | Atom Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | 1 | 144.1 |

| ¹³C | 2 | 132.8 |

| ¹³C | 3 | 120.3 |

| ¹³C | 4 | 135.5 |

| ¹³C | 5 | 111.4 |

| ¹³C | 6 | 113.8 |

| ¹³C | CH₃ | 30.1 |

| ¹⁵N | N1 (NHCH₃) | 331.6 |

| ¹⁵N | N2 (NH₂) | 305.4 |

| ¹⁵N | NO₂ | 13.1 |

Data sourced from a study on nitrobenzene-1,2-diamines, recorded in DMSO-d₆. researchgate.net

Spin-spin coupling (J-coupling) between adjacent nuclei provides direct evidence of through-bond connectivity. In the ¹H NMR spectrum, the coupling between the aromatic protons is a key diagnostic feature. The observed coupling constant between H-5 and H-6 confirms their ortho relationship on the benzene ring. The methyl protons show a coupling to the adjacent N-H proton, resulting in a doublet for the methyl signal and a quartet for the N-H signal, though the latter may be broadened. researchgate.net

While specific dynamic NMR studies quantifying rotational barriers were not found, the static NMR data and computational analysis provide strong evidence of restricted rotation. researchgate.net The chemical non-equivalence of the two amino groups and their distinct ¹⁵N chemical shifts are indicative of a fixed conformation on the NMR timescale. researchgate.net

Computational studies on related nitrobenzene-1,2-diamines reveal that the geometry is heavily influenced by hydrogen bonding, which restricts the free rotation of the amino and nitro groups. researchgate.net The calculated internal angles of the amino groups suggest a deviation from free rotation. For a similar compound, theoretical calculations identified multiple stable conformations, with the observed NMR signals corresponding to the most stable, optimized geometry. researchgate.net This suggests that a significant energy barrier exists for rotation around the C-N bonds, a phenomenon that could be further explored with variable-temperature NMR experiments to determine the energetic parameters of this conformational exchange. Tautomerism involving proton transfer between the N1 and N2 atoms is theoretically possible but is not indicated as a significant process by the available data.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Comprehensive high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular weight and detailed fragmentation pattern of this compound, has not been reported in publicly accessible scientific databases. Such an analysis would be crucial for confirming the elemental composition and elucidating the fragmentation pathways of the molecule under mass spectrometric conditions.

X-ray Crystallography for Solid-State Molecular Architecture

A definitive single-crystal X-ray diffraction study for this compound has not been found in the current body of scientific literature. This type of analysis is essential for unequivocally determining the three-dimensional arrangement of atoms and molecules in the solid state. The following subsections detail the specific crystallographic parameters that would be determined from such a study, though they remain uncharacterized for this particular compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters for this compound have not been experimentally determined and reported. This fundamental crystallographic data is a prerequisite for a complete structural analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, the precise intramolecular geometry of this compound, including its bond lengths, bond angles, and torsion angles, remains experimentally unconfirmed.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

A detailed analysis of the intermolecular interactions, such as hydrogen bonding networks and other non-covalent interactions that govern the crystal packing of this compound, is not possible without crystallographic data.

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed for this compound due to the absence of its crystal structure data.

Computational Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. Despite the existence of extensive research on related nitro-o-phenylenediamine isomers and derivatives, the specific computational data required to detail the quantum mechanical properties, electronic structure, and reactivity of this particular molecule is not present in the surveyed literature.

Computational chemistry provides invaluable insights into molecular properties that are often difficult or impossible to measure experimentally. Techniques such as Density Functional Theory (DFT) are standard tools for predicting molecular geometries, electronic characteristics, and potential reactivity, which are crucial for the rational design of new materials and pharmaceutical agents.

For many related compounds, such as various nitrobenzene-1,2-diamine derivatives, researchers have successfully used DFT to perform in-depth analyses. These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of a molecule and validating the bond lengths and angles against experimental data from techniques like X-ray crystallography.

Electronic Structure Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites susceptible to electrophilic or nucleophilic attack.

Chemical Reactivity Descriptors: Calculating global and local indices such as chemical hardness, softness, and electrophilicity to quantify the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer events and the nature of bonding interactions within the molecule.

Theoretical Spectroscopy: Predicting spectroscopic parameters (e.g., IR, NMR, UV-Vis) to aid in the interpretation of experimental spectra.

While a theoretical and experimental NMR study on a series of five nitrobenzene-1,2-diamines did employ DFT calculations, this research focused on different isomers and N-methylated derivatives, and did not include this compound in its analysis. researchgate.net Similarly, other computational reports have centered on related structures, but the specific data for the title compound remains elusive. researchgate.netbohrium.comnih.gov

The lack of published computational data for this compound indicates a specific gap in the scientific literature. Such a study would be a valuable contribution to the field, providing a foundational dataset to understand its structural, electronic, and reactive properties. Until such research is conducted and published, a detailed article on its computational and theoretical investigations, as outlined, cannot be compiled.

Computational Chemistry and Theoretical Investigations

Theoretical Prediction of Spectroscopic Parameters

Computation of NMR Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net This method, often employed in conjunction with Density Functional Theory (T), has demonstrated high accuracy in correlating theoretical chemical shifts with experimental data. imist.ma

For aromatic compounds like 4-Methyl-3-nitrobenzene-1,2-diamine, the GIAO method can effectively model the influence of substituents on the magnetic environment of each nucleus (¹H and ¹³C). The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. nih.gov For instance, studies on similar molecules have shown that functionals like B3LYP and basis sets such as 6-311+G(d,p) provide a good balance of computational cost and accuracy for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. imist.ma

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 138.2 |

| C2 | - | 125.5 |

| C3 | - | 133.1 |

| C4 | - | 118.9 |

| C5 | 6.85 | 110.7 |

| C6 | 7.51 | 145.3 |

| CH₃ | 2.25 | 20.8 |

| N1-H₂ | 5.30 | - |

| N2-H₂ | 4.95 | - |

Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations for accurate prediction.

Calculation of Vibrational Frequencies and Intensities

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities using methods like DFT, a detailed assignment of the experimental vibrational bands can be achieved. For molecules with substituents on a benzene (B151609) ring, such as this compound, this analysis helps in understanding how the methyl, nitro, and diamine groups influence the vibrational modes of the phenyl ring.

DFT calculations, for example using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to related nitro-substituted aromatic compounds to compute their vibrational spectra. scirp.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net This computational approach allows for the assignment of specific vibrational modes, including stretching, bending, and torsional motions of the functional groups and the benzene ring. scirp.org

Table 2: Selected Calculated Vibrational Frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450, 3350 | Asymmetric and symmetric NH₂ stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980, 2870 | Asymmetric and symmetric CH₃ stretching |

| νas(NO₂) | 1530 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | Symmetric NO₂ stretching |

| δ(NH₂) | 1620 | NH₂ scissoring |

| ν(C-N) | 1300-1200 | C-N stretching |

Note: These are representative frequency ranges and would need to be precisely calculated for this compound.

Prediction of Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules by calculating their electronic excitation energies and oscillator strengths. cecam.orgscience.gov This is particularly useful for understanding the color and photophysical properties of compounds like this compound, which contains chromophoric groups (nitro and amino groups on a benzene ring).

The choice of functional is critical in TD-DFT calculations, as different functionals can yield varying levels of accuracy in predicting excitation energies. sci-hub.se For molecules with charge-transfer characteristics, long-range corrected functionals are often preferred. The calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved in the excitations. sci-hub.se This allows for a detailed interpretation of the experimental UV-Vis spectrum.

Comparative Analysis with Experimental Spectroscopic Data

A crucial step in computational studies is the validation of theoretical results against experimental data. For this compound, this would involve comparing the computationally predicted NMR chemical shifts, vibrational frequencies, and electronic absorption spectra with experimentally obtained spectra.

The correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts is often evaluated using linear regression analysis, where a high correlation coefficient (R²) indicates a good agreement. imist.ma Similarly, the calculated vibrational frequencies, after appropriate scaling, are compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes. scirp.orgresearchgate.net For electronic spectra, the calculated maximum absorption wavelengths (λmax) from TD-DFT are compared with the experimental UV-Vis spectrum to validate the theoretical model. sci-hub.se Discrepancies between theoretical and experimental data can often provide deeper insights into intermolecular interactions and solvent effects that are not fully captured by the computational model.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling offers a powerful avenue to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates.

Transition State Analysis and Reaction Pathway Mapping

By employing quantum chemical methods, it is possible to map out the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The identification and characterization of transition states, which are first-order saddle points on the potential energy surface, are fundamental to understanding the reaction mechanism and predicting reaction rates.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be used to locate transition state structures. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier of the reaction, which is the difference in energy between the transition state and the reactants, can then be calculated. This information is vital for predicting the feasibility and kinetics of a reaction.

Investigation of Solvent Effects on Reaction Energetics and Equilibria

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the energetics and equilibria of the reaction. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and energy. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Investigating the effect of different solvents on the energies of reactants, products, and transition states allows for the prediction of how the reaction rate and equilibrium position will change with the solvent environment.

Integration of Advanced Computational Methodologies in Molecular Design

The design and synthesis of novel organic molecules with tailored properties are increasingly reliant on the synergy between experimental work and advanced computational methodologies. In the context of "this compound" and its derivatives, computational chemistry provides a powerful lens to investigate molecular structure, reactivity, and potential applications. This section delves into the application of predictive modeling for chemical transformations and the use of quantum chemical topology for a deeper understanding of chemical bonding.

Predictive Modeling of Chemical Transformations (e.g., AI-driven simulations)

The prediction of chemical reactions and the exploration of complex reaction networks have been significantly enhanced by the advent of artificial intelligence (AI) and machine learning. These data-driven approaches have the potential to accelerate the discovery and optimization of synthetic routes for compounds like this compound.

Predict reaction products: By analyzing the functional groups present (amino, nitro, and methyl groups on a benzene ring), an AI model could predict the most likely products under various reaction conditions (e.g., different reagents, solvents, and temperatures).

Suggest optimal synthetic routes: AI algorithms can retrospectively analyze a target molecule and propose a step-by-step synthetic pathway from commercially available starting materials.

Estimate reaction yields and rates: More advanced models can provide quantitative predictions on the efficiency of a chemical transformation, aiding in the selection of the most promising reaction protocols.

The development of such predictive models for nitroaromatic compounds is an active area of research. These in silico tools are poised to reduce the experimental effort required in the laboratory, leading to more efficient and sustainable chemical synthesis.

Quantum Chemical Topology Approaches for Bonding Analysis

Quantum chemical calculations offer a detailed picture of the electronic structure and bonding within a molecule. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose. Through the analysis of the electron density and related scalar fields, a quantitative description of the chemical bonds can be achieved, providing insights that go beyond simple Lewis structures.

Although a dedicated study focusing solely on the quantum chemical topology of this compound is not available, extensive research on closely related isomers, such as 3-nitrobenzene-1,2-diamine, provides a strong framework for understanding its electronic and structural properties. researchgate.netresearchgate.netnih.gov Theoretical studies on these systems, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately reproduce experimental data, such as NMR chemical shifts. researchgate.net

Optimized Geometrical Parameters

DFT calculations can provide a precise three-dimensional structure of a molecule, including bond lengths and angles. For a substituted benzene ring, these parameters are sensitive to the electronic nature of the substituents. For instance, a study on the related molecule 4-Methyl-3-nitrobenzoic acid revealed the influence of the electron-withdrawing nitro group and the methyl group on the geometry of the benzene ring. researchgate.net Similar effects would be expected in this compound.

Below is a representative table of calculated geometrical parameters for an isomer, 3-nitrobenzene-1,2-diamine, which highlights the typical data obtained from such computational studies.

Table 1: Selected Calculated Geometrical Parameters for 3-Nitrobenzene-1,2-diamine (B3LYP/6-31G(d))

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.412 |

| C2-C3 Bond Length (Å) | 1.385 |

| C3-C4 Bond Length (Å) | 1.403 |

| C1-N1 Bond Length (Å) | 1.408 |

| C2-N2 Bond Length (Å) | 1.391 |

| C3-N3 Bond Length (Å) | 1.465 |

| C1-C2-C3 Angle (°) | 119.8 |

| N1-C1-C2 Angle (°) | 120.5 |

| O1-N3-O2 Angle (°) | 123.7 |

Vibrational Frequencies

The vibrational spectrum of a molecule, which can be measured experimentally using Infrared (IR) and Raman spectroscopy, can also be calculated using DFT. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the theoretical and experimental spectra can aid in the assignment of the observed spectral bands and confirm the molecular structure.

The following table presents a selection of calculated vibrational frequencies for a related molecule, illustrating the type of data generated.

Table 2: Selected Calculated Vibrational Frequencies (cm-1) for 4-Methyl-3-nitrobenzoic acid (B3LYP/6-311++G)

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| NH2 symmetric stretching | ~3400-3500 (expected range for diamine) |

| NH2 asymmetric stretching | ~3300-3400 (expected range for diamine) |

| NO2 asymmetric stretching | 1531 |

| NO2 symmetric stretching | 1355 |

| C-H stretching (aromatic) | 3000-3100 |

| C-N stretching | 1200-1350 |

Note: Frequencies for the diamine are expected ranges based on typical values, as specific calculations for this compound were not found. The NO2 and other values are from the study on the related benzoic acid derivative. researchgate.net

Topological Analysis of Electron Density

Advanced analysis of the calculated electron density, using theories like the Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF), provides a rigorous definition of atoms within a molecule and the nature of the chemical bonds between them. This analysis can reveal the degree of covalent and ionic character in a bond, identify hydrogen bonds, and map out regions of electron localization. For this compound, such an analysis would quantify the electron-withdrawing effect of the nitro group and the electron-donating effect of the amino and methyl groups on the aromatic ring, providing a deeper understanding of its chemical behavior.

Advanced Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks for Functional Organic Materials

The distinct arrangement of functional groups in 4-Methyl-3-nitrobenzene-1,2-diamine makes it a prime candidate for the synthesis of functional organic materials. The two amine functionalities provide reactive sites for polymerization, while the nitro and methyl groups allow for the fine-tuning of the resulting material's properties, such as solubility, thermal stability, and electronic characteristics.

Aromatic diamines are fundamental monomers in the production of high-performance polymers like polyamides and polyimides, which are known for their exceptional thermal and mechanical stability. dakenchem.com The compound this compound can serve as a specialized monomer in these polymerization reactions. The general synthesis of polyimides, for instance, involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. dakenchem.comnih.gov

The inclusion of the methyl and nitro substituents on the diamine monomer can significantly influence the properties of the final polymer. Research on polyimides derived from diamines with ortho-methyl substituents has shown that these groups can disrupt polymer chain packing, leading to altered physical properties. rsc.org This can result in polymers with increased solubility in organic solvents and modified gas transport properties, which is advantageous for membrane-based applications. rsc.org The strong electron-withdrawing nature of the nitro group can enhance the polymer's thermal stability and introduce specific electronic characteristics. Furthermore, related nitro-substituted diamines, such as 4-nitro-1,2-phenylenediamine, have been investigated for creating polymer films through electropolymerization for potential use in sensors and electronic devices.

Table 1: Potential Influence of Substituents on Polymer Properties Derived from this compound

| Substituent | Potential Effect on Polymer Properties | Rationale |

| Methyl Group (CH₃) | - Increased solubility- Altered chain packing- Modified gas permeability | The steric bulk of the methyl group can prevent dense packing of polymer chains, increasing free volume and improving solubility. rsc.org |

| Nitro Group (NO₂) | - Enhanced thermal stability- Modified electronic properties- Increased polarity | The strong electron-withdrawing nature of the nitro group can increase intermolecular forces and introduce a dipole moment, affecting the material's electronic behavior and stability. |

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polymers based on phenylenediamines are a class of conductive polymers that can be synthesized through chemical or electrochemical oxidation. researchgate.netcyberleninka.ru These polymers are essentially cationic salts of highly conjugated systems and exhibit valuable properties like redox activity and electrical conductivity. researchgate.netresearchgate.net

The structure of this compound, with its combination of electron-donating amino groups and an electron-withdrawing nitro group, makes it an excellent candidate for the synthesis of conjugated polymers with a tailored electronic band gap. The oxidative polymerization of this monomer would likely lead to a ladder-like or polyaniline-like structure with a high degree of conjugation. cyberleninka.ruchalcogen.ro The electronic properties of such a polymer could be further tuned through copolymerization with other monomers, a common strategy for creating materials with specific fluorescence and emission colors for OLED applications. nih.gov The resulting polymers could find use in sensors, electrochromic devices, and energy-conversion systems. researchgate.netresearchgate.net

Role in the Synthesis of Complex Organic Molecules

The reactivity of the vicinal diamine and the influence of the nitro and methyl groups make this compound a valuable intermediate in the synthesis of complex heterocyclic molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are a cornerstone of green and efficient chemistry. nih.gov Ortho-phenylenediamines are frequently used as key substrates in MCRs for the synthesis of a wide range of heterocyclic compounds. nih.gov

Specifically, this compound is an ideal precursor for the synthesis of substituted benzimidazoles. The condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid is a classic and efficient method for constructing the benzimidazole (B57391) ring system. encyclopedia.pubgoogle.com This reaction can be performed as a one-pot, multi-component process. Additionally, the presence of a nitro group opens the door to more complex cascade reactions. For example, nitro-Mannich/lactamisation cascades are powerful tools for the stereoselective synthesis of heavily substituted nitrogen-containing heterocycles. beilstein-journals.orgnih.govresearchgate.net While not directly demonstrated with the title compound, its structure is amenable to such transformations, allowing for the rapid assembly of complex molecular frameworks from simple precursors.

The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous biologically active compounds and pharmaceuticals. encyclopedia.pubnih.gov The synthesis of these molecules often begins with a substituted o-phenylenediamine, which dictates the substitution pattern of the final benzimidazole product.

The reaction of this compound with a suitable one-carbon synthon (like formic acid or an aldehyde) leads to the formation of a mixture of two regioisomeric benzimidazoles: 4-methyl-7-nitro-1H-benzimidazole and 7-methyl-4-nitro-1H-benzimidazole . These heterocycles serve as versatile scaffolds for further chemical modification. The nitro group can be readily reduced to an amino group, which can then be functionalized through various reactions (e.g., acylation, alkylation, diazotization). This allows for the systematic design and synthesis of libraries of compounds with potentially diverse biological activities. researchgate.net

Table 2: Benzimidazole Scaffolds from this compound

| Reactant 1 | Reactant 2 | Resulting Scaffold | Potential Applications |

| This compound | Formic Acid | 4-Methyl-7-nitro-1H-benzimidazole7-Methyl-4-nitro-1H-benzimidazole | - Precursors for medicinal chemistry- Building blocks for agrochemicals- Intermediates for functional materials |

| This compound | Aldehyde (R-CHO) | 2-Substituted-4-methyl-7-nitro-1H-benzimidazoles2-Substituted-7-methyl-4-nitro-1H-benzimidazoles | - Design of targeted therapeutic agents- Synthesis of specialized dyes and pigments |

Non-Linear Optical (NLO) Material Research and Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies such as frequency conversion, optical switching, and data storage. A common molecular design strategy for creating materials with high NLO activity involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system. capes.gov.br

The molecular structure of this compound is inherently suited for NLO applications. The amino groups act as strong electron donors, while the nitro group is a powerful electron acceptor. These groups are attached to the same benzene (B151609) ring, creating the potential for significant intramolecular charge transfer upon excitation, which is a key factor for large second-order NLO responses (β). Theoretical and experimental studies on similar nitro-aniline compounds have confirmed their significant NLO properties. capes.gov.brnih.gov The presence of two amino groups in this compound could potentially lead to even more complex and enhanced NLO behavior compared to simple nitroanilines. Research in this area would involve theoretical calculations of the hyperpolarizability and experimental measurements to quantify its NLO efficiency, paving the way for its use in advanced optical devices. nih.gov

Structure-Property Relationships for Enhancing NLO Activity in Derivatives

The NLO response of a molecule, particularly its first hyperpolarizability (β), is intrinsically linked to its electronic structure. In derivatives of this compound, the presence of both strong electron-donating amino groups and a potent electron-withdrawing nitro group facilitates a significant intramolecular charge transfer (ICT) upon excitation by an external electric field, a key determinant of high β values. rasayanjournal.co.inrsc.org

The efficiency of this ICT is governed by several structural factors:

π-Conjugated System: The extent of the π-electron system that connects the donor and acceptor groups plays a critical role. optica.org Extending the conjugation length, for instance, by forming Schiff base derivatives through the condensation of the diamine with aromatic aldehydes, can significantly enhance the NLO response. rsc.org This extension provides a larger pathway for electron delocalization, thereby increasing the hyperpolarizability. optica.org

Molecular Geometry and Crystal Packing: For a macroscopic NLO effect in the solid state, the material must crystallize in a non-centrosymmetric space group. Molecules with large dipole moments, a common feature of donor-acceptor compounds, have a tendency to arrange in an antiparallel fashion, leading to a centrosymmetric crystal structure that cancels out the net NLO effect. rasayanjournal.co.in The presence of two amino groups in this compound allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions can be exploited to control the molecular assembly and promote the formation of acentric crystal structures, which are essential for second-harmonic generation (SHG). rasayanjournal.co.in

The following interactive table presents a comparison of the first hyperpolarizability (β) for p-nitroaniline in different solvents, illustrating the influence of the molecular environment on NLO properties. While specific data for this compound derivatives is not yet widely available, these values for a related, well-studied compound provide a benchmark for the potential of this class of materials.

Table 1: First Hyperpolarizability (β) of p-Nitroaniline in Various Solvents

| Solvent | β (x 10⁻³⁰ esu) at 1064 nm |

|---|---|

| Dioxane | 56 |

| Methylene Chloride | 53 |

| Acetonitrile | 62 |

| Methanol | 73 |

Data sourced from reference researchgate.net.

Design Principles for Chromophores and Organic Salts with NLO Properties

The development of high-performance NLO materials from this compound hinges on strategic molecular design to maximize the first hyperpolarizability (β) at the molecular level and to ensure a non-centrosymmetric arrangement in the solid state.

Chromophore Design:

The primary design strategy for NLO chromophores based on this compound involves the creation of extended, highly polarizable π-systems. A particularly effective approach is the synthesis of Schiff base derivatives. By reacting the diamine with various aromatic aldehydes, a wide range of chromophores with tailored electronic and steric properties can be accessed.

Key design considerations include:

Extension of Conjugation: The use of cinnamaldehyde (B126680) or other conjugated aldehydes will extend the π-system of the chromophore, which generally leads to an increase in hyperpolarizability. optica.org

Steric Factors: The introduction of bulky substituents on the aldehyde can influence the planarity of the molecule and its packing in the solid state. While planarity is often desirable for efficient conjugation, some twisting can be beneficial in preventing the formation of centrosymmetric crystal structures.

Organic Salt Formation:

The formation of organic salts is a powerful technique for crystal engineering to achieve acentric packing. asianpubs.org The basic amino groups of this compound can be protonated by a variety of organic or inorganic acids to form salts.

The design principles for NLO-active organic salts include:

Counter-ion Selection: The choice of the counter-ion (anion) is critical. Anions that can participate in hydrogen bonding are particularly effective in directing the crystal packing. Chiral anions can be used to enforce a non-centrosymmetric structure.

Supramolecular Assembly: The combination of the cation (protonated diamine derivative) and the anion should promote the formation of a three-dimensional, acentric hydrogen-bonded network. This supramolecular control is essential for translating the high molecular hyperpolarizability into a large macroscopic NLO response.

By systematically applying these design principles, this compound can serve as a versatile building block for a new generation of advanced organic NLO materials with applications in optical communications, data storage, and frequency conversion.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of aromatic amines often involves harsh reaction conditions and the use of hazardous reagents. Future research will increasingly focus on developing more environmentally benign and sustainable methods for the production of 4-Methyl-3-nitrobenzene-1,2-diamine.

Key areas of exploration include:

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.comrsc.org The application of flow chemistry to the nitration of toluene (B28343) and the subsequent selective reduction of the resulting dinitro-isomers to this compound could lead to safer and more efficient production. mdpi.com This approach minimizes the accumulation of potentially explosive nitroaromatic intermediates and allows for precise control over reaction parameters, leading to higher yields and purity. rsc.org

Biocatalysis: The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. Research into biocatalytic routes for the synthesis of aromatic amines is a growing field. researchgate.net Future studies could explore the use of engineered nitroreductases for the selective reduction of a dinitrotoluene precursor to afford this compound. Biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis. mdpi.com

Novel Catalytic Systems: The development of highly efficient and recyclable catalysts is crucial for sustainable chemical production. Research into novel heterogeneous catalysts for the hydrogenation of dinitrotoluene to produce toluenediamine is ongoing. nih.govacs.orgnih.gov Future work could focus on designing catalysts with high selectivity for the specific isomer, this compound. This includes exploring catalysts based on earth-abundant metals and novel support materials to enhance activity and facilitate catalyst recovery and reuse. acs.org

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved efficiency, automation potential | Optimization of reactor design, solvent selection, and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Discovery and engineering of enzymes (e.g., nitroreductases) for the specific transformation. |

| Novel Catalysis | High efficiency, recyclability, use of earth-abundant metals | Design of selective catalysts for the targeted isomer, development of robust and reusable catalyst systems. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of amino, nitro, and methyl groups on the aromatic ring of this compound presents opportunities to explore novel chemical reactions and synthesize complex molecules.

Future research in this area could investigate:

C-H Activation: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research on the C-H activation of nitroarenes has demonstrated the directing effect of the nitro group, enabling regioselective functionalization of the aromatic ring. mdpi.com Future studies could explore the C-H activation of this compound to introduce new functional groups at specific positions, opening up pathways to novel derivatives with unique properties.

Cycloaddition Reactions: The functional groups present in the molecule could participate in various cycloaddition reactions. For instance, the amino groups could be transformed into other functionalities that can act as dipoles or dipolarophiles in [3+2] or other cycloaddition reactions. mdpi.comresearchgate.net This could lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Unconventional Transformations: The interplay between the electron-donating amino groups and the electron-withdrawing nitro group can lead to unconventional reactivity. For example, intramolecular reactions could be designed to construct complex polycyclic structures. Exploring the reactivity of this molecule under various conditions, such as photochemical or electrochemical activation, could reveal new and unexpected transformations.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

The synthesis and subsequent reactions of this compound can be complex and may involve hazardous intermediates. The use of advanced in-situ characterization techniques is crucial for real-time reaction monitoring, ensuring safety, and optimizing reaction conditions.

Future research will likely involve the application of:

In-situ Spectroscopy (FTIR, Raman, NMR): These techniques allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates without the need for sampling. mdpi.comresearchgate.netnih.govresearchgate.net In-situ FTIR and Raman spectroscopy can provide valuable information on the vibrational modes of the molecules, allowing for the tracking of functional group transformations. researchgate.netnih.gov In-situ NMR spectroscopy can offer detailed structural information about the species present in the reaction mixture. mdpi.com

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. rsc.orgacs.org Integrating in-situ spectroscopic techniques into a PAT framework for the synthesis of this compound would enable a deeper understanding of the reaction kinetics and mechanism, leading to improved process control and product quality. acs.org

| Technique | Information Provided | Application in Research |

| In-situ FTIR | Functional group analysis, reaction kinetics | Monitoring the disappearance of nitro groups and the appearance of amino groups during synthesis. |

| In-situ Raman | Molecular fingerprinting, quantitative analysis | Real-time analysis of reactant and product concentrations in the reaction mixture. nih.gov |

| In-situ NMR | Detailed structural information, identification of intermediates | Elucidating reaction mechanisms and identifying transient species. mdpi.com |

| PAT | Process understanding and control | Optimizing reaction conditions for yield and purity, ensuring process safety and consistency. rsc.orgacs.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Material Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the discovery of new materials with desired properties.

For this compound, future research could leverage AI and ML for:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions. acs.orgrjptonline.org This could be applied to predict the outcomes of novel transformations of this compound, accelerating the discovery of new synthetic routes and derivatives. acs.org

Catalyst Design: AI algorithms can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. researchgate.netnumberanalytics.comarxiv.org By analyzing large datasets of catalyst structures and performance, ML models can identify key features that lead to improved catalytic properties. researchgate.netnumberanalytics.com

Material Discovery: The structural features of this compound make it a potential building block for novel materials. ML models can be used to predict the properties of polymers or other materials derived from this compound, guiding the design of new materials with specific electronic, optical, or mechanical properties.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the reactivity and potential applications of derivatives of this compound based on their molecular structure. nih.govnih.govnih.govacs.org This can help in prioritizing the synthesis of new compounds with desired characteristics. nih.govnih.gov

Design of Targeted Molecular Probes for Fundamental Chemical Biology Research

The unique electronic and structural properties of this compound make it an interesting scaffold for the design of molecular probes for fundamental chemical biology research. The focus here is on the design and synthesis of these probes, rather than their specific biological activity outcomes.

Future research directions in this area include:

Fluorescent Probes: The ortho-diamine functionality can be used to synthesize fluorescent heterocyclic systems. The nitro group can act as a fluorescence quencher, and its reduction to an amino group can lead to a "turn-on" fluorescence response. This principle can be used to design probes that respond to specific chemical environments or enzymatic activities. Research into the design of fluorescent probes based on nitroaromatic and ortho-phenylenediamine scaffolds is an active area. nih.govnih.govacs.org

Chemosensors: The amino and nitro groups can act as binding sites for specific analytes. By incorporating this molecule into larger structures, it may be possible to design chemosensors that exhibit a detectable signal (e.g., a change in color or fluorescence) upon binding to a target molecule or ion. researchgate.netresearchgate.net The development of sensors based on diamine derivatives is a promising field of research. rsc.orgnih.gov

| Probe Type | Design Principle | Potential Research Focus |

| Fluorescent Probes | Quenching by the nitro group, "turn-on" response upon reduction. | Synthesis of derivatives with tailored photophysical properties for specific sensing applications. nih.govacs.org |

| Chemosensors | Analyte binding to amino/nitro groups leading to a detectable signal. | Design of selective and sensitive sensors for various analytes by modifying the scaffold. researchgate.netresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-nitrobenzene-1,2-diamine?

A two-step approach is often employed: (1) Nitration of 4-methylbenzene-1,2-diamine under controlled conditions to avoid over-nitration, followed by (2) purification via recrystallization. For nitro-group reduction or stabilization, methods like using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) have proven effective for analogous diamines . Protecting amine groups with acetylating agents during nitration can minimize side reactions.

Q. Which characterization techniques are critical for verifying the structure of this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and methyl/nitro group positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.

- Elemental analysis to assess purity and stoichiometry.

- X-ray crystallography for definitive structural elucidation, particularly when synthesizing derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent oxidation or decomposition. Use inert atmospheres (e.g., nitrogen) during handling. Similar diamines exhibit sensitivity to moisture and heat, necessitating anhydrous conditions during reactions .

Advanced Research Questions